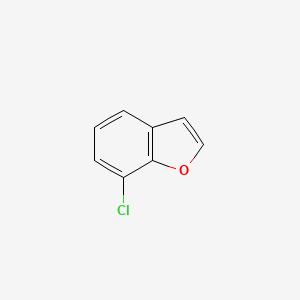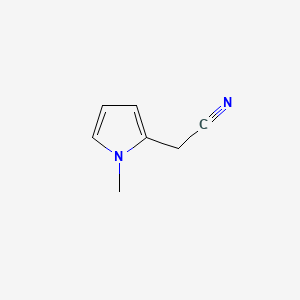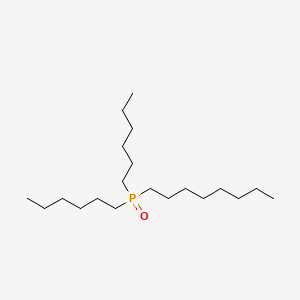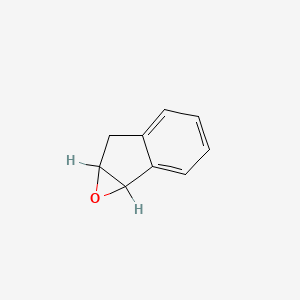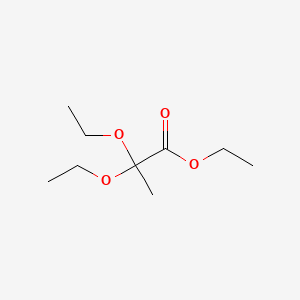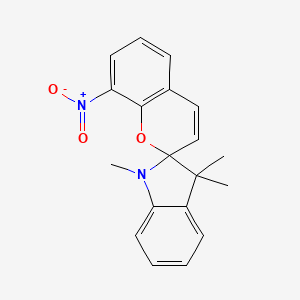
1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline)
Overview
Description
1’,3’,3’-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2’-indoline), also known as 6-NO2-8-OMe-BIPS, is a spiropyran based photochromic dye . It has a nitro group that enhances the overall quantum yield of the photochemical system . The empirical formula is C20H20N2O4 and the molecular weight is 352.38 .
Synthesis Analysis
The synthesis of this compound has been explored in various studies. For instance, it has been used in the preparation of novel lanthanide (Gd3+, Sm3+, and Tb3+) complexes . Another study investigated the photoisomerization and thermal reaction of the molecule when deposited on the atomic thin channel of a MoS2 field-effect transistor .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string COc1cc (cc2C=CC3 (Oc12)N ©c4ccccc4C3 ©C) [N+] ( [O-])=O . The InChI key is IZDVWQPIYXTGIF-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound exhibits photochromic properties, meaning it can change its color under light irradiation. Specifically, it changes from a colorless spirocyclic form to a colored merocyanine form upon UV irradiation, and reverts back to the colorless form under visible light .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 159-162 °C (lit.) . It has an assay of 97% .Scientific Research Applications
Thermal Isomerization
1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline) has been studied for its thermal isomerization properties. Nishimura et al. (1989) investigated the rates of thermal isomerization from its spiro form to its merocyanine form in various solvents and at high pressures. They found that the equilibrium constants between these isomers vary depending on the solvents used (Nishimura, Miyake, & Sueishi, 1989).
Photoelectrochemical Behavior
The photoelectrochemical behavior of this compound has been a significant area of research. Zhi et al. (1995) explored its behavior in dimethylformamide solutions, revealing its potential for constructing multi-functional electro-optical molecular devices due to its unique photochromism and electrochromism (Zhi, Baba, Hashimoto, & Fujishima, 1995).
Fluorescence Properties
The fluorescence properties of the merocyanine form of spirobenzopyran, which includes this compound, have been identified and characterized. Horie et al. (1985) observed a brilliant red emission from this form, both in solution and in polymer films, and measured its fluorescence lifetimes (Horie, Hirao, Mita, Takubo, Okamoto, Washio, Tagawa, & Tabata, 1985).
Photochromic Properties
This compound has also been explored for its photochromic properties in various contexts. For instance, Drummond and Furlong (1990) investigated the photochemical and physicochemical properties of this compound in different solvents, examining its behavior in self-assembled surfactant aggregates and dioxane-water mixtures (Drummond & Furlong, 1990).
Molecular Recognition
The compound has been used in studies on molecular recognition. Hamada et al. (1996) investigated the photochromic behavior and guest binding properties of β-cyclodextrin modified with this compound, revealing unique photochromic responses and interactions with various guests (Hamada, Hoshi, Higuchi, Murai, Akagami, & Ueno, 1996).
Ferromagnetic and Photochromic Properties
The compound has been incorporated into materials that exhibit both ferromagnetic and photochromic properties. Aldoshin et al. (2007) synthesized a bifunctional compound using this spiropyran, demonstrating its potential in developing materials with dual functionalities (Aldoshin, Sanina, Minkin, Voloshin, Ikorskii, Ovcharenko, Smirnov, & Nagaeva, 2007).
Safety And Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
properties
IUPAC Name |
1',3',3'-trimethyl-8-nitrospiro[chromene-2,2'-indole] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-18(2)14-8-4-5-9-15(14)20(3)19(18)12-11-13-7-6-10-16(21(22)23)17(13)24-19/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZVYIDATNYVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC=C4)[N+](=O)[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276039, DTXSID90884134 | |
| Record name | 1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline) | |
CAS RN |
5150-50-5, 5266-41-1 | |
| Record name | 1′,3′-Dihydro-1′,3′,3′-trimethyl-8-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5150-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(2H-1-benzopyran-2,2'-(2H)indole), 1',3'-dihydro-1',3',3'-trimethyl-8-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005150505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-8-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1',3'-dihydro-1',3',3'-trimethyl-8-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




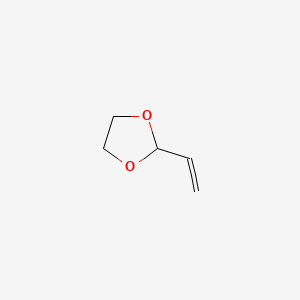
![Bisbenzimidazo[2,1-b:1',2'-j]benzo[lmn][3,8]phenanthroline-6,9-dione](/img/structure/B1585388.png)

